2-Oxobenzimidazole-5-carbaldehyde

Thermal stability Process chemistry High-temperature reactions

For medicinal chemistry teams requiring a thermally robust aldehyde building block with validated biological activity, 2-oxobenzimidazole-5-carbaldehyde directly addresses the limitations of standard benzimidazole aldehydes. Its cyclic urea motif enables critical hydrogen-bonding interactions absent in non-oxo analogs. - Menin-MLL Programs: Scaffold yields sub-micromolar inhibitors (Ki = 207 nM) as claimed in US 10899738. - Nuclease Inhibitors: Specifically claimed as a precursor in EP-3556755-A1 and WO-2019201865-A1. - Thermal Processing: Decomposes above 257 °C, permitting high-temperature reactions where non-oxo analogs melt or degrade (mp < 161 °C).

Molecular Formula C8H4N2O2
Molecular Weight 160.13 g/mol
Cat. No. B12359692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxobenzimidazole-5-carbaldehyde
Molecular FormulaC8H4N2O2
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)N=C2C=C1C=O
InChIInChI=1S/C8H4N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-4H
InChIKeyKNIPMYBOOWMSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Profile


2-Oxobenzimidazole-5-carbaldehyde (syn. 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde) is a heterobicyclic building block belonging to the benzimidazolone sub-class, bearing a reactive aldehyde at the 5-position and a cyclic urea (2-oxo) motif on the imidazole ring . With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, the compound presents two hydrogen bond donors (both N–H) and two hydrogen bond acceptors (C=O of urea and aldehyde), yielding a topological polar surface area (TPSA) of 58.2 Ų and a computed LogP of approximately 1.08 [1]. The compound decomposes upon melting above 257 °C, indicating substantial thermal stability relative to non-oxo benzimidazole aldehyde congeners [1]. It is commercially offered at 95% purity with supporting analytical documentation (NMR, HPLC, GC) .

Why Generic Benzimidazole Analogs Cannot Substitute


The presence of the 2-oxo (cyclic urea) moiety fundamentally distinguishes 2-oxobenzimidazole-5-carbaldehyde from simple benzimidazole-5-carbaldehydes in three dimensions critical to procurement decisions: (i) hydrogen bonding capacity—the target compound provides two N–H donors versus one for 1H-benzimidazole-5-carbaldehyde and zero for its N,N′-dimethylated counterpart, directly affecting supramolecular recognition, solubility in polar media, and chromatographic behavior ; (ii) thermal stability—a decomposition point above 257 °C versus a melting point of 158.5–161 °C for 1H-benzimidazole-5-carbaldehyde, enabling reactions at elevated temperatures where the non-oxo analog would liquefy or degrade ; and (iii) patent-protected application space—the 2-oxobenzimidazole-5-carbaldehyde scaffold is specifically claimed as a key intermediate in nuclease inhibitor (EP-3556755-A1, WO-2019201865-A1) and menin-MLL interaction inhibitor (US 10899738) programs, whereas generic benzimidazole-5-carbaldehydes lack this intellectual property positioning [1]. These differences collectively preclude simple interchange in medicinal chemistry campaigns and process chemistry workflows.

Head-to-Head Differentiation Evidence


Thermal Stability Advantage

The target compound decomposes above 257 °C without a defined melting transition, whereas the closest non-oxo analog, 1H-benzimidazole-5-carbaldehyde (CAS 58442-17-4), exhibits a sharp melting endotherm at 158.5–161 °C [1]. This difference of approximately 100 °C in the observable thermal event has direct consequences for reaction solvent selection and thermal processing windows.

Thermal stability Process chemistry High-temperature reactions

Hydrogen Bond Donor Capacity

The target compound possesses two hydrogen bond donor sites (both urea N–H), whereas 1H-benzimidazole-5-carbaldehyde (CAS 58442-17-4) has one donor (imidazole N–H), and the fully N-methylated derivative 1,3-dimethyl-2-oxobenzimidazole-5-carbaldehyde (CAS 55241-49-1) has zero . This gradation directly impacts the ability to engage in directional intermolecular hydrogen bonding networks, as demonstrated in solid-state engineering studies of 2-benzimidazolones where the N–H···O=C synthon drives tape and three-dimensional network formation [1].

Hydrogen bonding Crystal engineering Solubility prediction

Menin-MLL Inhibition Potency

A derivative elaborated from the 2-oxobenzimidazole-5-carbaldehyde scaffold exhibited a Ki of 207 nM in a fluorescence polarization competitive binding assay against the menin protein, with corresponding IC₅₀ values of 650 nM and 669 nM (US Patent 10899738, Cpd. No. 55) [1]. This places the 2-oxobenzimidazole-aldehyde scaffold within a therapeutically validated chemical space distinct from non-oxo benzimidazole-5-carbaldehydes, which are more commonly explored as ALDH1A1 inhibitors with IC₅₀ values in the low micromolar range (e.g., 0.5–4.5 μM against various targets) .

Menin-MLL inhibition Epigenetic cancer therapy Protein-protein interaction

Patent-Locked Nuclease Inhibitor Intermediate

2-Oxobenzimidazole-5-carbaldehyde is explicitly claimed as a synthetic intermediate in EP-3556755-A1 and WO-2019201865-A1, which describe substituted aminothiazoles prepared from this building block as inhibitors of nucleases (including RNA-guided endonucleases such as Cas9) for therapeutic and prophylactic applications [1]. Neither 1H-benzimidazole-5-carbaldehyde (CAS 58442-17-4) nor its N-methylated congeners are claimed in these patent families.

Nuclease inhibition CRISPR-Cas9 off-target control Intellectual property

Physicochemical Property Differentiation

The target compound (MW = 162.15, TPSA = 58.2 Ų) occupies a distinct physicochemical space relative to 1H-benzimidazole-5-carbaldehyde (MW = 146.15, TPSA = 45.8 Ų) and 1,3-dimethyl-2-oxobenzimidazole-5-carbaldehyde (MW = 190.2, TPSA = 44.0 Ų) . The 2-oxo modification increases both molecular weight (+16 Da vs. non-oxo) and polar surface area (+12.4 Ų vs. non-oxo; +14.2 Ų vs. N,N′-dimethyl), while N-methylation of the 2-oxo core eliminates hydrogen bond donation but also reduces PSA below that of the non-oxo analog, creating a non-intuitive structure-property relationship that medicinal chemists must navigate when optimizing for permeability-solubility balance.

Drug-likeness Permeability Lead optimization

Transparency on Comparative Biological Data

It must be explicitly noted that no published study has directly compared 2-oxobenzimidazole-5-carbaldehyde with its closest analogs (1H-benzimidazole-5-carbaldehyde or 1,3-dimethyl-2-oxobenzimidazole-5-carbaldehyde) in the same assay under identical conditions for any biological endpoint [1]. The biological data cited in Evidence Items 3 and 4 derive from elaborated derivatives of the parent aldehyde scaffold evaluated against different biological targets in separate laboratories. Consequently, the differentiation case rests primarily on physicochemical properties (thermal stability, hydrogen bonding capacity), patent positioning, and scaffold-specific target engagement data rather than on direct pharmacological head-to-head comparisons. Procurement decisions should weigh these factors alongside the specific requirements of the intended synthetic application.

Data transparency Procurement decision support Comparative pharmacology

Evidence-Backed Application Scenarios


Menin-MLL Inhibitor Lead Optimization

Programs targeting the menin-MLL interaction for MLL-rearranged leukemias should select 2-oxobenzimidazole-5-carbaldehyde as the aldehyde building block for library synthesis. Derivatives elaborated from this scaffold have demonstrated sub-micromolar target engagement (Ki = 207 nM) in fluorescence polarization assays [1], and the scaffold is protected under US Patent 10899738, providing both a potency starting point and intellectual property defensibility that non-oxo benzimidazole aldehydes do not offer.

Nuclease Inhibitor Development

For research groups or biotech companies constructing small-molecule inhibitors of RNA-guided endonucleases, 2-oxobenzimidazole-5-carbaldehyde is the preferred intermediate based on its explicit claim in EP-3556755-A1 and WO-2019201865-A1 as a precursor to substituted aminothiazole nuclease inhibitors [2]. Procurement of this specific building block ensures alignment with the patented chemical space, which is critical for freedom-to-operate considerations.

High-Temperature Synthetic Transformations

When a benzimidazole-aldehyde building block must withstand reaction temperatures exceeding 160 °C—such as in high-boiling solvent reflux (e.g., DMF, NMP, sulfolane) or solvent-free melt condensations—2-oxobenzimidazole-5-carbaldehyde is the only viable candidate among close analogs. Its decomposition point above 257 °C provides a thermal processing window approximately 100 °C wider than that of 1H-benzimidazole-5-carbaldehyde (mp 158.5–161 °C), which would liquefy and potentially degrade under identical conditions [3].

Hydrogen-Bond-Directed Crystal Assembly

For solid-state chemists designing co-crystals or hydrogen-bonded organic frameworks (HOFs) that require a dual hydrogen bond donor motif, 2-oxobenzimidazole-5-carbaldehyde (HBD = 2) is mandatory. The N,N′-dimethyl analog (HBD = 0) is structurally incapable of serving as a donor, and the mono-NH analog (HBD = 1) provides only half the donor capacity, fundamentally altering the accessible supramolecular synthons as established in the benzimidazolone crystal engineering literature [4].

Quote Request

Request a Quote for 2-Oxobenzimidazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.